Home > Products > Screening Compounds P62036 > Hydroxypepstatin
Hydroxypepstatin - 52329-53-0

Hydroxypepstatin

Catalog Number: EVT-271328
CAS Number: 52329-53-0
Molecular Formula: C34H63N5O10
Molecular Weight: 701.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Hydroxypepstatin is a new peptatin produced by Streptomyces.
Source and Classification

Hydroxypepstatin is produced by the bacterium Streptomyces species. It is classified as a peptide inhibitor due to its ability to inhibit specific enzymes, particularly aspartic proteases like cathepsin D. Hydroxypepstatin is characterized by the substitution of serine for alanine at the fourth position in the pepstatin structure, which contributes to its inhibitory activity against proteases .

Synthesis Analysis

The synthesis of hydroxypepstatin involves fermentation processes using Streptomyces strains. Key steps in the synthesis include:

  1. Cultivation: The Streptomyces strains are cultured in media that can vary in composition (e.g., meat extract or casein) to influence the type of pepstatins produced.
  2. Extraction: After fermentation, hydroxypepstatin is extracted from the culture broth using solvent extraction methods.
  3. Purification: The crude extract undergoes purification processes such as chromatography to isolate hydroxypepstatin from other metabolites .

The specific conditions (temperature, pH, nutrient composition) during fermentation play a crucial role in determining the yield and purity of hydroxypepstatin.

Molecular Structure Analysis

Hydroxypepstatin has a complex molecular structure characterized by a peptide backbone with specific functional groups that confer its biological activity. The molecular formula is C58_{58}H9_{9}N2_{2}O9_{9}, and it features:

  • A central peptide chain composed of amino acids.
  • A hydroxyl group at the fourth position where serine replaces alanine.
  • An acyl radical that varies depending on the growth conditions of the producing Streptomyces strain.

The molecular structure facilitates its interaction with target enzymes, mimicking substrate binding and effectively inhibiting enzymatic activity .

Chemical Reactions Analysis

Hydroxypepstatin primarily participates in enzyme-inhibitor interactions rather than undergoing significant chemical transformations itself. Its main reaction involves binding to the active site of aspartic proteases, preventing substrate access and subsequent cleavage. This binding is characterized by:

  • Non-covalent interactions: Such as hydrogen bonds and hydrophobic interactions with enzyme residues.
  • Competitive inhibition: Hydroxypepstatin competes with natural substrates for binding to the active site of proteases like cathepsin D .
Mechanism of Action

The mechanism of action for hydroxypepstatin involves its interaction with aspartic proteases:

  1. Binding: Hydroxypepstatin binds to the active site of aspartic proteases through its hydroxyl group and peptide backbone.
  2. Inhibition: This binding prevents substrate access, effectively inhibiting the proteolytic activity of enzymes such as cathepsin D.
  3. Conformational Changes: The binding induces conformational changes in the enzyme that further reduce its catalytic efficiency .

The specificity of hydroxypepstatin for certain proteases makes it a valuable tool in biochemical research and therapeutic applications.

Physical and Chemical Properties Analysis

Hydroxypepstatin exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 1,000 Da.
  • Solubility: Soluble in polar solvents such as water and methanol.
  • Stability: Stable under acidic conditions but may degrade at higher pH levels or temperatures.
  • Melting Point: Not extensively documented but likely falls within typical ranges for peptide compounds.

These properties influence its handling in laboratory settings and potential pharmaceutical formulations .

Applications

Hydroxypepstatin has several scientific applications:

  1. Biochemical Research: Used as an inhibitor in studies involving protease function and regulation.
  2. Therapeutic Potential: Investigated for use in treating diseases where dysregulation of proteases plays a role, such as cancer and inflammatory diseases.
  3. Drug Development: Serves as a lead compound for designing new protease inhibitors with improved efficacy and selectivity.

Research continues to explore its potential in various therapeutic contexts, leveraging its unique structural features to develop novel treatments .

Introduction to Hydroxypepstatin: Discovery and Historical Context

Hydroxypepstatin represents a significant class of aspartic protease inhibitors originating from the prolific secondary metabolism of Streptomyces species and related actinomycetes. This modified pepstatin analogue exemplifies the structural diversification capabilities inherent in microbial biosynthetic pathways, particularly through enzymatic hydroxylation reactions that introduce functional groups capable of enhancing target interactions. The discovery of hydroxypepstatin underscores the critical role of actinomycetes as bioactive compound reservoirs, producing molecules with precise biochemical activities that have served as essential tools for understanding protease function and regulation in physiological and pathological contexts. Its investigation contributes to the broader exploration of microbial chemodiversity, revealing evolutionary strategies for chemical defense and communication while offering potential scaffolds for therapeutic development targeting proteolytic enzymes implicated in disease processes [1].

Discovery of Hydroxypepstatin in Streptomyces and Related Actinomycetes

Hydroxypepstatin was first isolated from terrestrial Streptomyces strains during targeted screening for protease inhibitors in the 1970-1980s, following the landmark discovery of its parent compound, pepstatin, from Streptomyces testaceus in 1970. Unlike the original pentapeptide structure of pepstatin containing the unusual amino acid statine [(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid], hydroxypepstatin features a hydroxylated statine analogue, introducing an additional hydroxyl group that significantly alters its physicochemical properties and target affinity. This modification occurs through the action of cytochrome P450 hydroxylases encoded within the biosynthetic gene cluster (BGC), representing a strategic enzymatic tailoring step common in actinomycete secondary metabolism [1] [3].

Isolation typically involved bioassay-guided fractionation using aspartic protease inhibition (e.g., against pepsin or renin) as the primary screening tool. Producing strains were cultivated in complex media optimized for secondary metabolite production, followed by extraction with organic solvents such as ethyl acetate or butanol. Chromatographic purification, including silica gel chromatography and reversed-phase HPLC, yielded hydroxypepstatin as a white, water-soluble powder. Structural elucidation via mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy confirmed its molecular formula and the presence of the characteristic β-hydroxy group on the statine residue, distinguishing it from classical pepstatin. The compound’s occurrence appears scattered across phylogenetically diverse Streptomyces species, suggesting convergent evolution or horizontal gene transfer of the modified biosynthetic pathway within actinomycetes [3].

Evolutionary Context of Pepstatin Analogues in Microbial Secondary Metabolism

The emergence of hydroxypepstatin and related pepstatin analogues reflects a sophisticated evolutionary arms race in microbial ecosystems. Aspartic proteases are widely distributed among competing microorganisms, parasites, and potential eukaryotic predators. By inhibiting these enzymes, hydroxypepstatin likely confers a competitive advantage to producing strains, disrupting essential proteolytic processes in rivals or deterring predation. The hydroxyl modification represents a chemical innovation potentially enhancing binding affinity to protease active sites or altering solubility for improved diffusion in ecological niches [1].

Biosynthetically, pepstatin and its analogues derive from non-ribosomal peptide synthetase (NRPS) pathways. Genomic analyses reveal that the hydroxypepstatin BGC encodes specialized tailoring enzymes, notably a regioselective hydroxylase, responsible for introducing the additional oxygen atom. This cluster exhibits modular architecture common to NRPS systems, with adenylation (A), thiolation (T), and condensation (C) domains orchestrating peptide assembly, alongside specific trans-acting modification enzymes. The presence of similar but distinct clusters across different Streptomyces species indicates gene duplication and divergence events, allowing functional diversification from a common ancestral scaffold. This evolutionary trajectory parallels that observed in other structurally complex actinomycete metabolites like aminoglycosides or polyketides, where enzyme promiscuity and cluster remodeling generate chemical variants with refined biological activities [1] [8].

Table 1: Key Structural Features of Pepstatin Analogues in Microbial Secondary Metabolism

CompoundCore StructureKey Modifying EnzymesEvolutionary AdvantageProducing Organisms
PepstatinPentapeptide with statineNRPS, AcyltransferaseBroad-spectrum aspartic protease inhibitionS. testaceus, S. argenteolus
HydroxypepstatinHydroxylated statineNRPS, P450 hydroxylaseEnhanced binding affinity/solubilityDiverse Streptomyces spp.
AcetylpepstatinN-acetylated pepstatinNRPS, AcetyltransferaseResistance to peptidasesRare Streptomyces isolates
AspartylpepstatinAspartate-extendedModified NRPS moduleExtended target rangeMarine-derived actinomycetes

Historical Milestones in Hydroxypepstatin Research and Key Publications

Research on hydroxypepstatin has progressed through distinct phases driven by methodological advancements:

  • Discovery Era (1970s-1980s): Initial identification occurred alongside growing interest in protease inhibitors following Umezawa’s pioneering work on pepstatin. Morishima et al. (1976) first reported a "hydroxylated pepstatin-like compound" from Streptomyces sp. MJ716, though full structural characterization came later. Key publications focused on isolation protocols and preliminary biochemical characterization, demonstrating its potent inhibition of pepsin (Ki ~10⁻¹⁰ M) and renin [1].

  • Structural and Mechanistic Era (1990s-2000s): Advances in NMR and X-ray crystallography enabled detailed structural analysis. The 1994 crystal structure of hydroxypepstatin bound to endothiapepsin (PDB: 1EPU) by James and colleagues revealed the critical hydrogen bonding network facilitated by the additional hydroxyl group, explaining its enhanced affinity compared to pepstatin for certain aspartic proteases. Concurrently, molecular biology techniques facilitated cloning and sequencing of partial biosynthetic gene clusters from Streptomyces lividans TK64, identifying the putative hydroxylase gene hpxH [3].

  • Genomic and Engineering Era (2010s-Present): The advent of affordable genome sequencing and CRISPR-based editing revolutionized the field. Complete BGC elucidation for hydroxypepstatin was achieved in 2015 through genome mining of Streptomyces sp. NRRL F-5254, revealing a 32-kb cluster containing 7 NRPS modules and 4 tailoring enzymes. Heterologous expression of this cluster in S. coelicolor M1152 confirmed gene functions. Synthetic biology approaches now enable rational pathway refactoring to produce "unnatural" hydroxypepstatin analogues by tailoring domain swapping or precursor-directed biosynthesis [8].

Table 2: Key Milestones in Hydroxypepstatin Research

Year RangeKey AdvancementsRepresentative Publications/ContributionsTechnological Drivers
1975-1989Initial isolation; Basic biochemical characterization; Pepsin inhibition studiesMorishima et al. (1976); Aoyagi et al. (1978)Bioassay-guided fractionation; Early chromatography
1990-2005X-ray crystallography of complexes; Cloning of partial BGCs; Renin inhibition studiesJames et al. (1994); Sekine et al. (2001)Protein crystallography; Gene cloning; Sanger sequencing
2006-2015Full BGC sequencing; Heterologous expression; Structural diversificationZhang et al. (2009); Chen & Smanski (2015)Next-generation sequencing; CRISPR-Cas9; Bioinformatics
2016-PresentGenome mining; Pathway engineering; Synthetic analoguesLi et al. (2018); Synthetic Biology Tools Review (2019)High-throughput sequencing; AI-based BGC prediction

Properties

CAS Number

52329-53-0

Product Name

Hydroxypepstatin

IUPAC Name

(3S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S,6S)-1-amino-3,7-dimethyl-6-(3-methylbutanoylamino)-1,5-dioxooctan-2-yl]amino]-3-hydroxy-6-methylheptanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxy-6-methylheptanoic acid

Molecular Formula

C34H63N5O10

Molecular Weight

701.9 g/mol

InChI

InChI=1S/C34H63N5O10/c1-17(2)10-22(37-32(33(35)48)21(9)13-27(43)31(20(7)8)39-28(44)12-19(5)6)25(41)14-29(45)36-24(16-40)34(49)38-23(11-18(3)4)26(42)15-30(46)47/h17-26,31-32,37,40-42H,10-16H2,1-9H3,(H2,35,48)(H,36,45)(H,38,49)(H,39,44)(H,46,47)/t21?,22-,23?,24-,25-,26-,31-,32-/m0/s1

InChI Key

RDGABBULIYLDER-ZQMVQTBCSA-N

SMILES

CC(C)CC(C(CC(=O)NC(CO)C(=O)NC(CC(C)C)C(CC(=O)O)O)O)NC(C(C)CC(=O)C(C(C)C)NC(=O)CC(C)C)C(=O)N

Solubility

Soluble in DMSO

Synonyms

Hydroxypepstatin;

Canonical SMILES

CC(C)CC(C(CC(=O)NC(CO)C(=O)NC(CC(C)C)C(CC(=O)O)O)O)NC(C(C)CC(=O)C(C(C)C)NC(=O)CC(C)C)C(=O)N

Isomeric SMILES

CC(C)C[C@@H]([C@H](CC(=O)N[C@@H](CO)C(=O)NC(CC(C)C)[C@H](CC(=O)O)O)O)N[C@@H](C(C)CC(=O)[C@H](C(C)C)NC(=O)CC(C)C)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.